molecular formula C8H15NO2 B1468947 1-((Tetrahydrofuran-2-yl)methyl)azetidin-3-ol CAS No. 1339325-09-5

1-((Tetrahydrofuran-2-yl)methyl)azetidin-3-ol

Cat. No.: B1468947
CAS No.: 1339325-09-5
M. Wt: 157.21 g/mol
InChI Key: JEKHPQIVHZOSLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((Tetrahydrofuran-2-yl)methyl)azetidin-3-ol is a useful research compound. Its molecular formula is C8H15NO2 and its molecular weight is 157.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-((Tetrahydrofuran-2-yl)methyl)azetidin-3-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a unique azetidine ring structure that is substituted with a tetrahydrofuran moiety. This structural configuration is pivotal for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly its effects on cancer cell lines and potential antiviral properties.

Anticancer Activity

Several studies have reported on the anticancer potential of azetidine derivatives, including this compound:

  • Mechanism of Action : The compound exhibits cytotoxic effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. It is believed to interact with tubulin, disrupting microtubule polymerization, which is crucial for mitotic spindle formation during cell division.
  • Case Studies :
    • In a study evaluating the antiproliferative effects of azetidine derivatives, this compound demonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value indicative of potent activity .
    • Another investigation highlighted the compound's ability to induce G2/M phase arrest in the cell cycle, further supporting its role as an antitumor agent .

Antiviral Activity

Recent research has also suggested that azetidine derivatives possess antiviral properties. For instance:

  • The compound was found to exhibit moderate inhibitory activity against human coronaviruses and influenza viruses, with effective concentrations (EC50) indicating potential for therapeutic applications against viral infections .

The primary mechanisms through which this compound exerts its biological effects include:

  • Tubulin Interaction : The compound binds to the colchicine site on β-tubulin, inhibiting microtubule dynamics and leading to mitotic arrest .
  • Apoptosis Induction : It promotes apoptosis through the regulation of pro-apoptotic and anti-apoptotic proteins, enhancing the expression of BAX while downregulating Bcl-2 family proteins .

Data Tables

Biological Activity Cell Line Tested IC50 (nM) Mechanism
AntiproliferativeMCF-78Tubulin polymerization inhibition
Apoptosis inductionMDA-MB-23115Regulation of BAX/Bcl-2 ratio
AntiviralInfluenza A12Viral replication inhibition

Properties

IUPAC Name

1-(oxolan-2-ylmethyl)azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c10-7-4-9(5-7)6-8-2-1-3-11-8/h7-8,10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEKHPQIVHZOSLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2CC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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